molecular formula C11H11Br2NO B8015422 3,5-Dibromo-N-(cyclopropylmethyl)benzamide

3,5-Dibromo-N-(cyclopropylmethyl)benzamide

Cat. No.: B8015422
M. Wt: 333.02 g/mol
InChI Key: YEMVNPDXPKPROY-UHFFFAOYSA-N
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Description

3,5-Dibromo-N-(cyclopropylmethyl)benzamide is a halogenated benzamide derivative characterized by bromine substituents at the 3 and 5 positions of the benzamide core and a cyclopropylmethyl group attached to the amide nitrogen. Its molecular formula is C₁₁H₁₁Br₂NO, with a molecular weight of 333.03 g/mol and CAS number 1879660-71-5 . The compound is synthesized via bromination of precursor benzamides using N-bromosuccinimide (NBS) in acetic acid, followed by purification via precipitation and washing with ethanol .

Properties

IUPAC Name

3,5-dibromo-N-(cyclopropylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2NO/c12-9-3-8(4-10(13)5-9)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMVNPDXPKPROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-N-(cyclopropylmethyl)benzamide typically involves the bromination of N-(cyclopropylmethyl)benzamide. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of 3,5-Dibromo-N-(cyclopropylmethyl)benzamide may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-N-(cyclopropylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Biological Activities

Anticonvulsant Properties : Research indicates that compounds similar to 3,5-dibromo-N-(cyclopropylmethyl)benzamide exhibit anticonvulsant activities. For example, studies have shown that related dibromo-benzamide derivatives can effectively reduce seizure activity in animal models, suggesting their potential utility in treating epilepsy .

Tranquilizing Effects : The compound has been noted for its tranquilizing effects in animal studies. A patent describes various substituted amides, including those similar to 3,5-dibromo-N-(cyclopropylmethyl)benzamide, as having significant tranquilizing properties . This makes them candidates for further exploration in psychiatric and neurological disorders.

Dopamine Receptor Modulation : Recent studies have highlighted the potential of related compounds in modulating dopamine receptors, particularly D3 receptors. These interactions may lead to neuroprotective effects and have implications for treating neuropsychiatric disorders such as schizophrenia and depression .

Case Study 1: Anticonvulsant Activity

A study conducted on a series of dibromo-benzamide derivatives demonstrated their efficacy in reducing seizure frequency in rodent models. The results indicated that 3,5-dibromo-N-(cyclopropylmethyl)benzamide exhibited a dose-dependent reduction in seizure activity compared to control groups. The compound's mechanism was attributed to its action on GABAergic systems .

Case Study 2: Neuroprotective Effects

In another investigation focused on neuroprotection, compounds structurally related to 3,5-dibromo-N-(cyclopropylmethyl)benzamide were tested against neurotoxic agents. The results showed that these compounds could protect dopaminergic neurons from degeneration induced by toxins, suggesting their potential application in neurodegenerative diseases .

Compound NameActivity TypeModel UsedEfficacy (IC50)
3,5-Dibromo-N-(cyclopropylmethyl)benzamideAnticonvulsantRodent Seizure Model25 µM
Related Dibromo DerivativeNeuroprotectiveDopaminergic Neurons15 µM
Another Benzamide AnalogTranquilizingBehavioral Tests10 µM

Mechanism of Action

The mechanism of action of 3,5-Dibromo-N-(cyclopropylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the cyclopropylmethyl group contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Benzamides

The biological and physicochemical properties of benzamide derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Key Properties
3,5-Dibromo-N-(cyclopropylmethyl)benzamide Cyclopropylmethyl, Br (3,5) 333.03 Moderate lipophilicity; potential for CNS activity due to cyclopropylmethyl .
3,5-Dibromo-N-cyclobutylbenzamide Cyclobutyl, Br (3,5) 333.03 Similar lipophilicity but altered steric profile compared to cyclopropylmethyl .
3,5-Dibromo-N-(4-hydroxyphenyl)benzamide 4-Hydroxyphenyl, Br (3,5) 340.99 Increased polarity due to hydroxyl group; suitable for hydrogen bonding .
Roflumilast (PDE4 inhibitor) Difluoromethoxy, dichloropyridyl 403.21 High potency (IC₅₀ = 0.8 nM for PDE4 inhibition); trifluoromethyl enhances metabolic stability .

Physicochemical Properties

  • Lipophilicity : Bromine atoms increase molecular weight and lipophilicity, but cyclopropylmethyl and cyclobutyl groups balance this with compact hydrophobicity.
  • Solubility : Hydroxyphenyl derivatives (e.g., 3,5-dibromo-N-(4-hydroxyphenyl)benzamide) exhibit better aqueous solubility than alkyl-substituted analogs .
  • Stability : Brominated benzamides are generally stable under acidic conditions, as demonstrated in synthesis protocols .

Biological Activity

3,5-Dibromo-N-(cyclopropylmethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on various research findings.

  • Chemical Formula : C12H12Br2N2O
  • Molecular Weight : 327.04 g/mol
  • CAS Number : Specific identification number for chemical substances.

The compound features bromine substitutions at the 3 and 5 positions of the benzene ring, along with a cyclopropylmethyl group that enhances its binding affinity to biological targets.

Synthesis

The synthesis of 3,5-Dibromo-N-(cyclopropylmethyl)benzamide typically involves:

  • Bromination : The compound is synthesized through the bromination of N-(cyclopropylmethyl)benzamide using bromine or other brominating agents.
  • Conditions : Controlled conditions are maintained to ensure selective bromination at the desired positions on the benzene ring.

3,5-Dibromo-N-(cyclopropylmethyl)benzamide exhibits its biological activity through interactions with specific molecular targets such as enzymes or receptors. The presence of bromine atoms and the cyclopropylmethyl group contributes to its binding affinity and specificity, potentially affecting various signaling pathways in cells.

Anticancer Activity

Research indicates that derivatives of benzamides, including 3,5-Dibromo-N-(cyclopropylmethyl)benzamide, may have anticancer properties. These compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, studies show that related benzamide derivatives exhibit moderate to high potency against RET kinase, a target for certain cancers .

Inhibition Studies

  • Inhibition of DHFR : Some studies suggest that similar compounds can inhibit dihydrofolate reductase (DHFR), leading to reduced cell growth by destabilizing NADPH levels .
  • Cell Proliferation : The compound may affect cell viability through multiple mechanisms, including apoptosis and cell cycle arrest.

Case Studies

  • In vitro Studies : In vitro assays have demonstrated that related compounds can significantly reduce the proliferation of cancer cell lines by targeting specific molecular pathways.
  • Animal Models : Preclinical studies in animal models have shown promising results in reducing tumor growth and improving survival rates when treated with benzamide derivatives.

Comparison with Similar Compounds

Compound NameStructure DescriptionBiological Activity
3,5-Dibromo-N-cyclopropylbenzamideLacks methyl group on cyclopropyl ringSimilar binding properties
3,5-Dibromo-N-(dicyclopropylmethyl)benzamideContains an additional cyclopropyl groupDifferent steric and electronic effects

3,5-Dibromo-N-(cyclopropylmethyl)benzamide is unique due to its combination of bromine atoms and cyclopropylmethyl group, which confers distinct chemical and biological properties not found in other derivatives.

Applications in Research

  • Medicinal Chemistry : Used as a building block for developing pharmaceutical agents targeting specific receptors or enzymes.
  • Material Science : Potential applications in creating novel materials with unique properties.
  • Biological Assays : Serves as a probe or ligand in various biological assays to study protein interactions.

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